Deoxyspergualin trihydrochloride
Overview
Description
Deoxyspergualin trihydrochloride is a compound with the molecular formula C17H40Cl3N7O3 . It has been used in trials studying the treatment of Lupus Nephritis, Chronic Rejection, and Diabetes Mellitus, Type 1 .
Synthesis Analysis
Deoxyspergualin trihydrochloride can be synthesized from the acid-catalyzed condensation of 7-guanidino[4,5-3H2] heptanamide hydrochloride and glyoxyloylspermidine dihydrochloride . Another synthesis method uses Carbon-14 labeled S-Methyl isothiourea hemisulfate .Molecular Structure Analysis
The IUPAC name for Deoxyspergualin trihydrochloride is N - [ (1 S )-2- [4- (3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7- (diaminomethylideneamino)heptanamide;trihydrochloride . The molecular weight is 496.9 g/mol .Physical And Chemical Properties Analysis
Deoxyspergualin trihydrochloride has a molecular weight of 496.9 g/mol . The compound is crystalline in nature .Scientific Research Applications
Immunosuppressant in Organ Transplantation
Deoxyspergualin (DSG) is known for its immunosuppressive effects . It has been reported to prolong the survival of xenografts in animal models . It was effective in the treatment of hyperacute rejection in ABO-incompatible kidney transplantation, which was thought to be similar to xenograft transplantation .
Treatment of Acute Rejection in Kidney Transplantation
DSG has been used in the prevention and treatment of acute rejection in kidney transplantation . It has shown effectiveness in patients with kidney transplantation from ABO-incompatible or preformed antibody-positive donors .
Anti-Tumor Agent
DSG is an analogue of an antibiotic having antitumor effect, spergualin . It was isolated from the culture filtrate of Bacillus laterosporus in 1981 .
Treatment of Multidrug-Resistant Cells
DSG shows similarities in properties and mechanisms of action to the natural-product immunosuppressive agents cyclosporin A and FK506 . Each of these can act as a modifier of multi-drug resistance . DSG has been examined for its comparative activity in parent and multidrug-resistant cells .
Prevention of Acute Rejection in Kidney Transplantation
DSG has been used prophylactically to prevent acute rejection in patients with kidney transplantation from ABO-incompatible or preformed antibody-positive donors . Satisfactory clinical results were obtained with this approach .
Treatment of Hyperacute Rejection in ABO-Incompatible Kidney Transplantation
DSG was effective in the treatment of hyperacute rejection in a previous report of ABO-incompatible kidney transplantation . This situation was thought to be similar to xenograft transplantation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-OKUPDQQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85468-01-5 (3HCl) | |
Record name | (-)-Gusperimus trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00233977 | |
Record name | (-)-Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyspergualin trihydrochloride | |
CAS RN |
84937-45-1 | |
Record name | (-)-Gusperimus trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYSPERGUALIN TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.